
Regorafenib (Pyridine)-N-oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Regorafenib (Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a novel oral multikinase inhibitor. It is primarily used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound is known for its ability to inhibit multiple protein kinases, which play a crucial role in tumor growth and progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Regorafenib (Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions. The preparation of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is achieved through these reactions. The process avoids the use of column chromatography, reduces reaction requirements, and is cost-effective, resulting in higher yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of a single base and does not require an inert atmosphere. The reaction of intermediates with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate is used to install the main urea functionality in the molecule .
Analyse Chemischer Reaktionen
Types of Reactions
Regorafenib (Pyridine)-N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Various substitution reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and oxides, which can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Chemistry
- Model Compound : Regorafenib (Pyridine)-N-oxide-d3 serves as a model compound in synthesizing multikinase inhibitors. Its structure allows researchers to explore synthetic pathways and optimize the development of similar compounds.
- Reactivity Studies : The compound participates in various chemical reactions, such as oxidation and substitution, which are critical for understanding the reactivity of pyridine derivatives.
-
Biology
- Cancer Pathway Research : The compound aids in elucidating biological pathways associated with cancer progression. Researchers utilize it to study the effects of kinase inhibition on cellular processes related to tumor growth.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of regorafenib and its metabolites help understand drug interactions and efficacy in cancer treatments, particularly in combination therapies .
-
Medicine
- Targeted Therapy Development : this compound is pivotal in developing targeted cancer therapies for conditions like metastatic colorectal cancer and gastrointestinal stromal tumors. Its application in clinical trials provides insights into dosage optimization and patient response .
- Drug Interaction Studies : The compound's interactions with other drugs, such as olaparib, have been studied to assess potential pharmacokinetic interactions that could affect treatment outcomes .
-
Industry
- Large-scale Production : The synthesis methods for this compound are optimized for industrial applications, facilitating the production of cancer therapeutics at scale without compromising quality.
Data Table: Key Properties and Reactions
Property/Reaction Type | Description |
---|---|
Chemical Structure | Deuterated form of regorafenib |
Target Kinases | VEGFR, PDGFR, FGFR |
Common Reagents | Oxidizing agents (hydrogen peroxide), reducing agents (sodium borohydride) |
Major Reaction Types | Oxidation, Reduction, Substitution |
Applications | Cancer therapy development, pharmacokinetic studies, chemical reactivity exploration |
Case Study 1: Pharmacokinetic Interaction with Olaparib
A study evaluated the pharmacokinetic interactions between regorafenib and olaparib in healthy subjects. Results indicated that co-administration altered the metabolism of both drugs due to shared metabolic pathways involving cytochrome P450 enzymes . This interaction is crucial for optimizing treatment regimens in patients receiving combination therapies.
Case Study 2: Efficacy in Colorectal Cancer
Clinical trials involving regorafenib have demonstrated significant efficacy in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy. The studies highlighted improvements in progression-free survival rates when regorafenib was administered compared to placebo controls .
Wirkmechanismus
Regorafenib (Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. It targets various molecular pathways, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sorafenib: Another multikinase inhibitor with a similar structure but lacks the fluorine atom present in Regorafenib.
Sunitinib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma
Uniqueness
Regorafenib (Pyridine)-N-oxide-d3 is unique due to its deuterated form, which provides enhanced stability and metabolic properties. The addition of a fluorine atom to the phenyl ring also gives it a distinct biochemical profile and pharmacological potency, making it more effective in inhibiting tumor growth and angiogenesis compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1333489-03-4 |
---|---|
Molekularformel |
C21H15ClF4N4O4 |
Molekulargewicht |
501.837 |
IUPAC-Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChI-Schlüssel |
NUCXNEKIESREQY-FIBGUPNXSA-N |
SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Synonyme |
4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.